molecular formula C5H8N2O B14337465 1,2-Dimethyl-1h-imidazol-5-ol CAS No. 104096-85-7

1,2-Dimethyl-1h-imidazol-5-ol

Katalognummer: B14337465
CAS-Nummer: 104096-85-7
Molekulargewicht: 112.13 g/mol
InChI-Schlüssel: ZHKJBCAQUSGUND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dimethyl-1h-imidazol-5-ol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at the 1 and 2 positions and a hydroxyl group at the 5 position. It is known for its versatility and utility in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-1h-imidazol-5-ol can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the Suzuki coupling reaction of 5-bromo-1,2-dimethyl-1h-imidazole with aryl boronic acids, catalyzed by palladium acetate under ultrasonic irradiation .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dimethyl-1h-imidazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms of imidazole.

    Substitution: It can undergo substitution reactions, particularly at the methyl groups or the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Dimethyl-1h-imidazol-5-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,2-Dimethyl-1h-imidazol-5-ol involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA grooves and exhibit DNA-cleavage properties mediated by peroxides . Additionally, it can act as a ligand for metal ions, influencing various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

1,2-Dimethyl-1h-imidazol-5-ol can be compared with other similar compounds, such as:

    1,2-Dimethylimidazole: Lacks the hydroxyl group at the 5 position, which can influence its reactivity and applications.

    1-Methylimidazole: Contains only one methyl group, leading to different chemical properties and uses.

    2-Methylimidazole: Similar to 1-methylimidazole but with the methyl group at the 2 position.

The presence of the hydroxyl group in this compound makes it unique, as it can participate in additional hydrogen bonding and other interactions, enhancing its versatility in various applications .

Eigenschaften

CAS-Nummer

104096-85-7

Molekularformel

C5H8N2O

Molekulargewicht

112.13 g/mol

IUPAC-Name

2,3-dimethylimidazol-4-ol

InChI

InChI=1S/C5H8N2O/c1-4-6-3-5(8)7(4)2/h3,8H,1-2H3

InChI-Schlüssel

ZHKJBCAQUSGUND-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(N1C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.